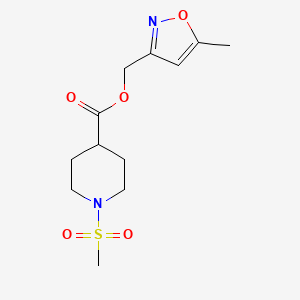
(5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be quite complex and is highly dependent on the side-chain substituents . For instance, three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . The central carbon in the molecule allows a flexible adaptation that leads to the formation of these three forms .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate, focusing on six unique applications:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. Isoxazole derivatives, including this compound, have been studied for their anti-inflammatory, analgesic, and antimicrobial activities . The unique structure of this compound allows for the development of new drugs targeting various diseases, including infections and inflammatory conditions.
Anticancer Research
The structural components of (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate make it a promising candidate in anticancer research. Isoxazole derivatives have shown potential as anticancer agents by inhibiting the growth of cancer cells and inducing apoptosis . This compound could be explored for its ability to target specific cancer pathways and improve the efficacy of existing treatments.
Neuroprotective Agents
Research into neuroprotective agents has highlighted the potential of isoxazole derivatives in treating neurodegenerative diseases. This compound could be investigated for its neuroprotective properties , potentially offering new avenues for the treatment of conditions like Alzheimer’s and Parkinson’s diseases . Its ability to cross the blood-brain barrier and interact with neural pathways makes it a valuable candidate for further study.
Antimicrobial Agents
The antimicrobial properties of isoxazole derivatives are well-documented, and this compound is no exception. It can be studied for its antibacterial and antifungal activities , providing a basis for developing new antimicrobial agents to combat resistant strains of bacteria and fungi . This application is particularly relevant in the context of rising antimicrobial resistance.
Synthetic Chemistry
In synthetic chemistry, (5-Methylisoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of novel compounds with potential biological activities . This application is crucial for the development of new materials and drugs.
Crystallography and Structural Biology
The compound’s unique molecular structure makes it an interesting subject for crystallographic studies. Understanding its crystal structure and interactions can provide insights into the design of new molecules with desired properties . This application is essential for rational drug design and the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 1-methylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S/c1-9-7-11(13-19-9)8-18-12(15)10-3-5-14(6-4-10)20(2,16)17/h7,10H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRLRWCZQPIZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)
![N-(3,5-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2707012.png)
![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)
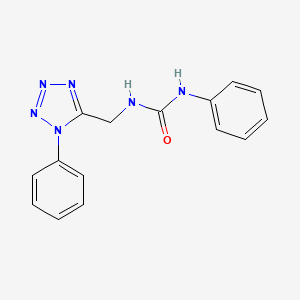

![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)
![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)
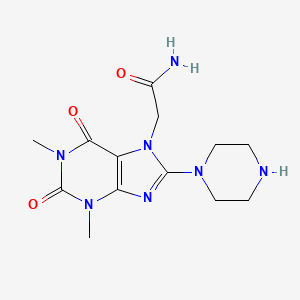
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)
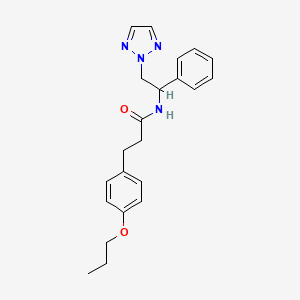
![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)

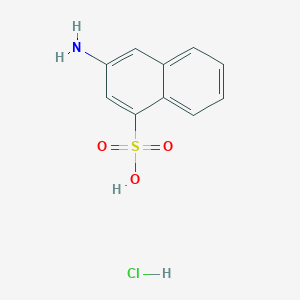
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-3-tosylquinolin-4-amine](/img/structure/B2707034.png)